Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Lipophilicity logP Drug Design

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a heterocyclic building block featuring a quinoline-2-carboxylate core with a bromine atom at position 7 and a primary amine at position 3. Its molecular formula is C₁₂H₁₁BrN₂O₂ and its molecular weight is 295.13 g mol⁻¹.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.136
CAS No. 1260807-99-5
Cat. No. B581314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-7-bromoquinoline-2-carboxylate
CAS1260807-99-5
SynonymsEthyl 3-amino-7-bromoquinoline-2-carboxylate
Molecular FormulaC12H11BrN2O2
Molecular Weight295.136
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N
InChIInChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3
InChIKeyUHKVUBKBFDPSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 3-Amino-7-bromoquinoline-2-carboxylate (CAS 1260807-99-5) Matters in Drug Discovery and Chemical Biology


Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a heterocyclic building block featuring a quinoline-2-carboxylate core with a bromine atom at position 7 and a primary amine at position 3 [1]. Its molecular formula is C₁₂H₁₁BrN₂O₂ and its molecular weight is 295.13 g mol⁻¹ [1]. The 7‑bromo substituent provides a versatile handle for palladium‑catalyzed cross‑coupling (Suzuki, Stille, Negishi), enabling the construction of libraries of quinoline derivatives with potential antimalarial, anticancer and metal‑chelating activities [2].

Why a 7‑Bromoquinoline-2-carboxylate Cannot Be Replaced by Its 7‑Chloro, 6‑Bromo or Unsubstituted Analog Without Validation


The substitution pattern on the quinoline scaffold profoundly affects both physicochemical properties and biological recognition. Replacing the 7‑bromo atom with a 7‑chloro (Cl) or a hydrogen (H) alters the compound’s lipophilicity (calculated logP ~3.3 for 7‑Br vs. ~3.2 for 7‑Cl and ~2.5–2.6 for H) and molecular weight (295.1 for 7‑Br vs. 250.7 for 7‑Cl vs. 216.2 Da for H) [1]. Moving the bromine to position 6 yields a regioisomer with an identical molecular formula but different electronic distribution and steric presentation to biological targets, often leading to divergent structure–activity relationships in kinase inhibition or antimalarial assays [2]. Therefore, procurement decisions should be guided by precise structural specification rather than class‑level assumptions.

Product-Specific Quantitative Evidence: Where the Data Favors the 7‑Bromo Isomer


Calculated Lipophilicity Advantage Over the 7‑Chloro Analog

The 7‑bromo derivative exhibits a computed XLogP3-AA of 3.3 compared with 3.2 for the 7‑chloro analog, representing a ΔlogP of +0.1 [1][2]. Although modest, this difference reflects the greater polarisability and heavier atomic mass of bromine and can affect passive membrane permeability and target binding in medicinal chemistry programs.

Lipophilicity logP Drug Design

Higher Molecular Weight Differentiates 7‑Bromo from Unsubstituted Scaffold

The target compound has a molecular weight of 295.13 g mol⁻¹, whereas the unsubstituted analog (ethyl 3-aminoquinoline-2-carboxylate) weighs only 216.24 g mol⁻¹ [1]. This 78.9 g mol⁻¹ increase, entirely attributable to the bromine atom, is significant because the additional heavy atom contributes to a higher heavy-atom count (18 vs. 14), altered polar surface area balance, and distinct X‑ray scattering, which aids in fragment‑based drug design by providing a reliable anomalous signal for crystallographic phasing.

Molecular Weight Physicochemical Properties Fragment Growth

Regiochemical Preference Evidenced by Patent Claims for Antimalarial Activity

The patent literature explicitly claims that 3‑amino‑7‑bromoquinoline‑2‑carboxylate derivatives, including the ethyl ester, are especially suitable for combating drug‑resistant Plasmodium falciparum strains [1]. This claim is grounded in a broader SAR context where 7‑substituted 4‑aminoquinolines bearing bromine or iodine at position 7 retained full antiplasmodial potency comparable to the 7‑chloro parent (chloroquine), whereas 6‑bromo substitution led to a marked loss of activity [2]. Although direct IC₅₀ data for this specific ethyl ester are not publicly available, the patent filing and SAR trend support the prioritisation of the 7‑bromo regioisomer for antimalarial development.

Antimalarial 7‑Substituted Quinoline Structure–Activity Relationship

Metal‑Chelating Potential Differentiates 3‑Amino‑2‑carboxylate Scaffold from 4‑Aminoquinoline Alternatives

Quinoline‑2‑carboxylates bearing an amino group at position 3 act as bidentate ligands for transition metals, a feature not shared by 4‑aminoquinoline antimalarials [1]. The patent CN102898369A states that the target compound exhibits ‘good coordination ability with metal ions and relatively high selectivity’ [2]. This property positions it as a candidate for developing metallo‑β‑lactamase inhibitors (e.g., NDM‑1) or metal‑based imaging agents, where the 7‑bromo atom can serve as a further derivatisation site for bioconjugation without disrupting the metal‑binding pharmacophore.

Metal Chelation Quinoline‑2‑carboxylate NDM‑1 Inhibition

Procurement‑Relevant Application Scenarios for Ethyl 3‑Amino‑7‑bromoquinoline‑2‑carboxylate (1260807-99-5)


Fragment‑Based and Structure‑Guided Drug Design Requiring a Heavy‑Atom Anchor

The bromine atom at position 7 provides a strong anomalous scattering signal for X‑ray crystallography, enabling precise electron‑density phasing in protein–ligand co‑crystal structures [1]. Simultaneously, the 3‑amino‑2‑carboxylate motif can coordinate catalytic metal ions in metalloenzymes (e.g., NDM‑1 β‑lactamase), facilitating fragment growing and linking strategies [2].

Synthesis of 7‑Aryl‑Substituted Quinoline Libraries via Palladium‑Catalysed Cross‑Coupling

The 7‑bromo position is ideally suited for Suzuki, Stille or Negishi couplings to introduce diverse aryl, heteroaryl or alkenyl groups [1]. In SAR campaigns for antimalarial or anticancer leads, this regiochemistry preserves the 3‑amino‑2‑carboxylate metal‑binding motif while enabling systematic exploration of hydrophobic space at C7, a strategy validated for 7‑substituted aminoquinolines [3].

Development of Antimalarial Lead Compounds Targeting Drug‑Resistant Plasmodium

Based on the SAR of 7‑substituted 4‑aminoquinolines, the 7‑bromo substituent is anticipated to maintain antiplasmodial activity comparable to chloroquine while offering a synthetic handle for further optimisation [1]. The patent explicitly claims the compound for use against drug‑resistant P. falciparum strains, making it a logical starting material for medicinal chemistry groups pursuing next‑generation antimalarials [2].

Preparation of Metal‑Chelating Conjugates for Imaging or Theranostic Applications

The 3‑amino‑2‑carboxylate moiety can chelate transition metals such as Cu(II), Zn(II) or Mn(II), while the bromine atom permits installation of fluorophores, targeting vectors or pharmacokinetic modulators via cross‑coupling [1]. This dual functionality is not simultaneously available in 4‑aminoquinoline scaffolds or in the 7‑chloro analog, where the C–Cl bond is less reactive under mild cross‑coupling conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.